Structural Distinction from 1,4,5,8-Tetrahydroxyanthraquinone: Amino vs. Hydroxyl Group Impact on Mitoxantrone Synthesis Relevance
The target compound, 1-Amino-4,5,8-trihydroxyanthraquinone, differs from the structurally similar 1,4,5,8-tetrahydroxyanthraquinone (CAS 81-60-7) by the presence of a primary amino group at the 1-position instead of a hydroxyl group. This single substitution fundamentally alters its chemical role: the tetrahydroxy derivative is a known key intermediate in the synthesis of the anticancer drug mitoxantrone , whereas 1-amino-4,5,8-trihydroxyanthraquinone is cataloged as a process-related impurity (Mitoxantrone Impurity 15) that can arise during synthesis or degradation . This distinction dictates their respective utilities in pharmaceutical development and quality control applications.
| Evidence Dimension | Molecular Formula and Functional Group at Position 1 |
|---|---|
| Target Compound Data | C14H9NO5 (Amino group at position 1) |
| Comparator Or Baseline | 1,4,5,8-Tetrahydroxyanthraquinone, C14H8O6 (Hydroxyl group at position 1) |
| Quantified Difference | Substitution of -OH with -NH2; molecular weight difference of ~0.98 g/mol |
| Conditions | Structural comparison based on CAS registry and published literature. |
Why This Matters
This structural difference determines whether the compound serves as a synthetic building block for mitoxantrone production or as an impurity standard for analytical method validation, directly impacting its procurement purpose.
